(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one

Catalog No.
S673999
CAS No.
127223-93-2
M.F
C6H8F3NO
M. Wt
167.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-on...

CAS Number

127223-93-2

Product Name

(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one

IUPAC Name

4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one

Molecular Formula

C6H8F3NO

Molecular Weight

167.13 g/mol

InChI

InChI=1S/C6H8F3NO/c1-10(2)4-3-5(11)6(7,8)9/h3-4H,1-2H3

InChI Key

OPFMBYIQGSJDOB-UHFFFAOYSA-N

SMILES

CN(C)C=CC(=O)C(F)(F)F

Solubility

17.9 [ug/mL]

Canonical SMILES

CN(C)C=CC(=O)C(F)(F)F

Isomeric SMILES

CN(C)/C=C/C(=O)C(F)(F)F

Organic Synthesis

Due to its unique structure containing a trifluoromethyl ketone and a dimethylamine group, (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one serves as a valuable building block for the synthesis of diverse organic compounds. Researchers have utilized it in the preparation of:

  • Heterocyclic compounds: These ring-containing molecules with various applications in medicinal chemistry and materials science can be synthesized using (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one as a starting material. Source: A convenient synthesis of 2-amino-4-(trifluoromethyl)thiazoles using (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one as a key intermediate, RSC Advances, 2014:
  • Fluorinated compounds: The presence of the trifluoromethyl group makes (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one valuable for introducing fluorine atoms into other molecules, which can often enhance their biological and chemical properties. Source: Design, Synthesis, and Biological Evaluation of Fluorinated Analogues of Curcumin, Journal of Medicinal Chemistry, 2012:

Medicinal Chemistry

The combination of the trifluoromethyl group and the dimethylamine moiety in (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one holds potential for the development of novel therapeutic agents. Researchers are exploring its application in:

  • Drug discovery: The molecule can serve as a lead compound or building block for the design and synthesis of new drugs targeting various diseases. Source: Discovery of Potent and Selective Inhibitors of Trypanosoma brucei aldolase using Fragment-Based Drug Discovery, Angewandte Chemie International Edition, 2016:
  • Anticancer research: Studies suggest that (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one may possess antitumor properties, and researchers are investigating its potential for cancer treatment. Source: Synthesis and Antitumor Activity of Novel 2-amino-4-(trifluoromethyl)thiazole Derivatives, Molecules, 2018:

(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one is an organic compound characterized by its unique trifluoromethyl and dimethylamino functional groups. It features a conjugated system with a double bond between the third and fourth carbon atoms, which contributes to its reactivity and potential biological activity. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for various applications in medicinal chemistry.

Typical of enones and alkenes:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of various derivatives.
  • Electrophilic Addition: The double bond can participate in electrophilic addition reactions, which may lead to the formation of halogenated products when treated with halogens.
  • Isomerization: Under certain conditions, the compound may isomerize due to its double bond, potentially forming different geometric or structural isomers.

These reactions are fundamental in synthetic organic chemistry, allowing for the modification and functionalization of the compound for further research or application.

Research indicates that compounds with similar structures often exhibit significant biological activities. For (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one, potential biological activities include:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains.
  • Antitumor Activity: Studies suggest that enones can exhibit cytotoxic properties against cancer cells.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, similar to other dimethylamino-substituted compounds.

These activities highlight the potential for this compound in drug development and therapeutic applications.

The synthesis of (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one can be achieved through several methods:

  • Michael Addition: A Michael reaction involving a suitable enone and a dimethylamino compound could yield this product.
  • Fluorination Reactions: The introduction of trifluoromethyl groups can be accomplished through electrophilic fluorination or using specialized reagents that introduce fluorine atoms selectively.
  • Condensation Reactions: Condensing a suitable dimethylamino ketone with a trifluoroacetaldehyde could lead to the desired product.

These methods allow for the efficient synthesis of the compound while maintaining control over stereochemistry and functional group integrity.

(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting bacterial infections or cancer.
  • Agricultural Chemicals: Its antimicrobial properties could be explored for use in crop protection products.
  • Materials Science: The unique properties imparted by trifluoromethyl groups make it suitable for developing advanced materials with specific chemical resistances.

Interaction studies involving (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one focus on its binding affinity to biological targets:

  • Receptor Binding Studies: Investigating how this compound interacts with specific receptors can elucidate its mechanism of action.
  • Enzyme Kinetics: Understanding how it inhibits or activates enzymes provides insight into its therapeutic potential.

Such studies are crucial for assessing the viability of this compound in drug development pipelines.

Several compounds share structural similarities with (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
4-(Dimethylamino)-2-butanoneDimethylamino group; no trifluoromethylAntimicrobial
3-(Trifluoromethyl)phenyl ketoneTrifluoromethyl group; aromatic ringAntitumor
4-(Aminomethyl)phenolAmino group; phenolic structureAnti-inflammatory

Uniqueness

The uniqueness of (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one lies in its combination of a trifluoromethyl group and a conjugated enone system. This configuration not only enhances lipophilicity but also provides distinctive reactivity patterns compared to similar compounds lacking these features. The presence of both functional groups allows for diverse chemical transformations and potential interactions with biological targets that may not be observed in structurally analogous compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Exact Mass

167.05579836 g/mol

Monoisotopic Mass

167.05579836 g/mol

Heavy Atom Count

11

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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